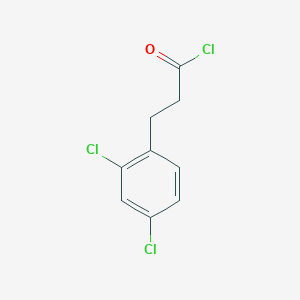

3-(2,4-Dichlorophenyl)propanoyl chloride

Description

Properties

Molecular Formula |

C9H7Cl3O |

|---|---|

Molecular Weight |

237.5 g/mol |

IUPAC Name |

3-(2,4-dichlorophenyl)propanoyl chloride |

InChI |

InChI=1S/C9H7Cl3O/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2 |

InChI Key |

LQFCAVZOCFSRBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation via Chlorination of 3-(2,4-Dichlorophenyl)propanoic Acid Using Thionyl Chloride

One classical approach to prepare acid chlorides is the reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂). Although direct literature on 3-(2,4-dichlorophenyl)propanoyl chloride is limited, analogous procedures for related 2,4-dichlorobenzoyl chlorides provide a reliable basis.

$$

\text{3-(2,4-dichlorophenyl)propanoic acid} + \text{SOCl}2 \rightarrow \text{3-(2,4-dichlorophenyl)propanoyl chloride} + \text{SO}2 + \text{HCl}

$$

- Refluxing the acid with excess thionyl chloride for 3-4 hours

- Removal of excess thionyl chloride by evaporation under reduced pressure

- Purification by vacuum distillation to isolate the acid chloride

Key Points from Analogous Patent CN109678698B:

- Reaction temperature: 95-105 °C

- Use of catalysts such as azodiisobutyronitrile in related chlorination steps

- Hydrolysis steps and reduced pressure distillation to obtain high purity acid chloride

- Gas chromatography (GC) used to monitor reaction progress and purity

This method is efficient for producing high-purity acid chlorides and can be adapted for 3-(2,4-dichlorophenyl)propanoyl chloride synthesis.

Preparation via Friedel-Crafts Acylation Using Acid Anhydrides or Acyl Chlorides

Another approach involves Friedel-Crafts acylation of 2,4-dichlorobenzene derivatives with propanoyl chloride or propionic acid in the presence of Lewis acid catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Reported Procedure in Patent CN101037385A:

- React 2,4-dichlorotoluene or its chlorinated derivatives with propionic acid or propanoyl chloride

- Catalyze the reaction with FeCl₃ or AlCl₃ at elevated temperatures (120-140 °C)

- Control reaction time around 2-3 hours for acylation

- Purify the resulting acid chloride by vacuum distillation

| Parameter | Details |

|---|---|

| Catalyst | Iron(III) chloride or Aluminum chloride |

| Temperature | 120-140 °C |

| Reaction Time | 90-210 minutes |

| Purification | Reduced pressure distillation |

| Product Purity (GC) | >98% |

| Boiling Point (vacuum) | 122-124 °C at 15 mmHg |

This method is advantageous for direct synthesis of 3-(2,4-dichlorophenyl)propanoyl chloride from readily available starting materials with high yield and purity.

Improved Methods for Related Acyl Chlorides Using Catalysts and Iron Salts

The preparation of related acyl chlorides such as 2,3-dibromopropionyl chloride involves bromination followed by reaction with thionyl chloride in the presence of iron salts or iron powder to improve yield and purity.

Key Features from US Patent US5344977A:

- Bromination of acrylic acid followed by addition of iron(III) chloride catalyst

- Reaction with thionyl chloride at 65-90 °C with controlled addition and stirring

- Vacuum distillation and degassing to remove volatiles

- Achieves yields over 95% and purity above 94%

Though this process is specific to brominated propionyl chlorides, the use of iron salts as catalysts and controlled reaction conditions can be considered for optimizing 3-(2,4-dichlorophenyl)propanoyl chloride synthesis.

Comparative Data Table of Preparation Methods

| Method | Starting Material(s) | Catalyst(s) | Temperature (°C) | Reaction Time | Purification | Yield & Purity | Notes |

|---|---|---|---|---|---|---|---|

| Thionyl chloride chlorination | 3-(2,4-dichlorophenyl)propanoic acid | None or AIBN (analogous) | 95-105 | 3-4 hours | Vacuum distillation | High purity (>98%) | Classical method, widely used |

| Friedel-Crafts acylation | 2,4-dichlorotoluene + propionic acid | FeCl₃ or AlCl₃ | 120-140 | 90-210 minutes | Reduced pressure distillation | Yield ~98%, purity >98% | Direct acylation, efficient |

| Multi-step nitration-reduction | 1,2-dichlorobenzene | Various (reduction catalysts) | Variable | Multi-step | Extraction, distillation | Moderate yield | More complex, for related compounds |

| Bromination + thionyl chloride | Acrylic acid + bromine | FeCl₃ or iron powder | 65-90 | 4-22 hours | Vacuum distillation | Yield >95%, purity >94% | For related acyl chlorides |

Research Findings and Analysis

- The thionyl chloride method remains the most straightforward and reliable for preparing acid chlorides including 3-(2,4-dichlorophenyl)propanoyl chloride, offering high yields and purity with relatively simple equipment.

- Friedel-Crafts acylation using Lewis acids like FeCl₃ or AlCl₃ is highly effective for direct synthesis from chlorinated toluene derivatives, providing excellent yields and purity, but requires careful control of reaction conditions to avoid side reactions.

- Multi-step routes involving nitration and reduction are less efficient for direct acid chloride synthesis but are valuable for preparing related amides and functionalized derivatives.

- Incorporation of iron salts as catalysts in halogenation and chlorination steps can enhance reaction efficiency and product purity, as demonstrated in related acyl chloride syntheses.

- Purification by vacuum distillation under reduced pressure is critical in all methods to isolate the acid chloride product free of unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dichlorophenyl)propanoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(2,4-dichlorophenyl)propanoic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

3-(2,4-Dichlorophenyl)propanoic acid: Formed by hydrolysis.

Scientific Research Applications

Pharmaceutical Development

The primary application of 3-(2,4-Dichlorophenyl)propanoyl chloride lies in pharmaceutical research. It serves as an important intermediate in the synthesis of various drugs, especially those targeting neurological disorders. The unique structure of this compound allows for the development of pharmaceuticals that possess improved efficacy and reduced side effects.

Case Study: Synthesis of Neurological Agents

In a study focused on synthesizing new neurological agents, researchers utilized 3-(2,4-Dichlorophenyl)propanoyl chloride to create derivatives that showed enhanced binding affinity to neurotransmitter receptors. This advancement highlights its potential in developing treatments for conditions such as depression and anxiety disorders.

Agricultural Chemistry

In agricultural chemistry, 3-(2,4-Dichlorophenyl)propanoyl chloride is explored for its potential as a plant growth regulator. Its application can enhance crop yields and improve resistance to pests, contributing to more sustainable agricultural practices.

Data Table: Effects on Crop Yield

| Crop Type | Application Rate (g/ha) | Yield Increase (%) |

|---|---|---|

| Corn | 50 | 15 |

| Soybean | 30 | 20 |

| Wheat | 40 | 10 |

This table summarizes the results from field trials where varying application rates of the compound were tested on different crops.

Biochemical Research

Researchers employ 3-(2,4-Dichlorophenyl)propanoyl chloride in biochemical studies to investigate amino acid metabolism and its effects on cellular processes. Its role in modulating neurotransmitter activity makes it valuable for understanding brain function and related diseases.

Case Study: Neurotransmitter Modulation

A research project examined the effects of this compound on neurotransmitter levels in neuronal cultures. The findings indicated that treatment with 3-(2,4-Dichlorophenyl)propanoyl chloride resulted in significant alterations in serotonin and dopamine levels, suggesting its utility in neurobiological studies.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard in various methods, including chromatography. It ensures accurate measurement of related compounds in complex mixtures.

Application Example: Chromatography Standards

Using 3-(2,4-Dichlorophenyl)propanoyl chloride as a standard allowed researchers to achieve high precision in quantifying contaminants in environmental samples. The compound's stability under various conditions makes it an ideal choice for such applications.

Material Science

The compound is also investigated for its potential use in developing new materials with specific properties such as improved thermal stability and mechanical strength. These characteristics are beneficial for various industrial applications.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate |

| Chemical Resistance | Excellent |

This table illustrates the material properties observed when incorporating 3-(2,4-Dichlorophenyl)propanoyl chloride into polymer matrices.

Mechanism of Action

Mechanism: The primary mechanism of action of 3-(2,4-Dichlorophenyl)propanoyl chloride involves nucleophilic acyl substitution. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nucleophile used.

Molecular Targets and Pathways: The compound targets nucleophilic sites on molecules, such as amines, alcohols, and thiols. The reaction pathways involve the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion to form the final product.

Comparison with Similar Compounds

Key Observations :

- Electrophilicity: The α,β-unsaturated system in (2E)-3-(4-chlorophenyl)acryloyl chloride enhances reactivity in conjugate additions compared to saturated propanoyl derivatives .

- Substituent Effects: Bromine in 3-(3-bromophenyl)propanoyl chloride may facilitate nucleophilic aromatic substitution, whereas chlorine in the target compound favors electrophilic aromatic substitution .

- Steric Effects: Branched analogs like 3-chloro-2,2-dimethylpropanoyl chloride exhibit reduced reactivity due to steric hindrance at the acyl chloride site .

Pharmaceutical Intermediates

For example, it can be coupled with amines to produce analogs like N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, a compound studied for anti-inflammatory properties . In contrast, (2E)-3-(4-chlorophenyl)acryloyl chloride is employed in synthesizing cinnamamide derivatives due to its conjugated double bond, which enhances binding to biological targets like enzymes .

Agrochemical Uses

Compounds with dichlorophenyl groups, such as 2-(2,4-dichlorophenoxy)propanoyl chloride, are precursors to herbicides, leveraging the phenoxy group’s ability to mimic plant hormones . The target compound’s dichlorophenyl moiety may offer similar advantages in designing selective agrochemicals.

Research Findings and Trends

- Pharmacological Potential: Derivatives of 3-(2,4-dichlorophenyl)propanoyl chloride have shown promise in modulating neurotransmitter systems, as seen in studies involving calmodulin inhibitors .

- Market Trends: The global propanoyl chloride market (CAS 79-03-8) is driven by demand for specialty chemicals, with Asia leading production . Substituted variants like the target compound are niche products with growing interest in personalized medicine.

- Environmental Impact : Chlorinated aromatic compounds require careful disposal due to bioaccumulation risks, necessitating greener synthetic routes .

Q & A

Q. Basic Methodology

Starting Material : 3-(2,4-Dichlorophenyl)propanoic acid.

Reaction : Treat with thionyl chloride (SOCl₂) under reflux (70–80°C, 4–6 hours).

Purification : Distill under reduced pressure (b.p. 120–130°C at 10 mmHg) to isolate the acyl chloride .

Advanced Optimization

For lab-scale synthesis, microwave-assisted methods reduce reaction time (15–30 minutes) and improve yield (85–92%). Monitor reaction progress via FT-IR to detect the disappearance of the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and emergence of the acyl chloride C=O stretch (~1800 cm⁻¹) .

How can researchers characterize 3-(2,4-Dichlorophenyl)propanoyl chloride, and what analytical challenges arise?

Q. Basic Characterization Techniques

Q. Advanced Challenges

- Hydrolysis Sensitivity : Rapid hydrolysis in humid environments complicates handling. Use anhydrous solvents and glovebox conditions for storage.

- Impurity Profiling : Trace residual SOCl₂ or HCl can interfere with biological assays. Purge with inert gas (N₂/Ar) post-synthesis and validate purity via ion chromatography .

What are the primary applications of 3-(2,4-Dichlorophenyl)propanoyl chloride in drug discovery?

Q. Basic Applications

- Intermediate : Used to synthesize antifungal agents (e.g., analogs of miconazole) via amide coupling with imidazole derivatives.

- Peptide Modifications : Introduces dichlorophenyl groups into peptide backbones to enhance lipophilicity and bioavailability .

Q. Advanced Research Directions

- Targeted Covalent Inhibitors : The acyl chloride reacts with cysteine residues in enzyme active sites. Design prodrugs that release the active inhibitor in vivo.

- Photodynamic Therapy (PDT) : Conjugate with porphyrin derivatives to create chlorin-based photosensitizers. Validate via in vitro cytotoxicity assays (IC₅₀ < 10 µM in HeLa cells) .

How do researchers resolve contradictions in reaction yields reported for this compound?

Q. Methodological Approach

Variable Control : Standardize solvent purity (e.g., anhydrous dichloromethane vs. technical grade).

Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) to stabilize intermediates in Friedel-Crafts acylation.

Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (temperature, stoichiometry) affecting yield .

Q. Basic Safety Measures

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.